molecular formula C8H4Cl2N2O2 B1316264 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-ol CAS No. 23767-45-5

5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-ol

Cat. No.: B1316264
CAS No.: 23767-45-5
M. Wt: 231.03 g/mol
InChI Key: YXTDMWXZZFKFHI-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-ol is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The dichlorophenyl group attached to the oxadiazole ring enhances its chemical stability and biological activity. Oxadiazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-ol typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2,4-dichlorobenzohydrazide with carbon disulfide in the presence of a base, followed by oxidation to form the oxadiazole ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. These methods utilize microreactors to control reaction parameters precisely, such as temperature, pressure, and residence time, leading to higher product purity and reduced waste .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various substituted oxadiazoles, which can exhibit different biological and chemical properties depending on the substituents introduced.

Scientific Research Applications

5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-ol involves its interaction with specific molecular targets in biological systems. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. It binds to enzymes or receptors, disrupting their normal function and leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and organism involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-ol is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad range of applications in different fields make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

5-(2,4-dichlorophenyl)-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O2/c9-4-1-2-5(6(10)3-4)7-11-12-8(13)14-7/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTDMWXZZFKFHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NNC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90565118
Record name 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23767-45-5
Record name 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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